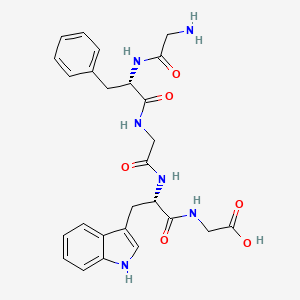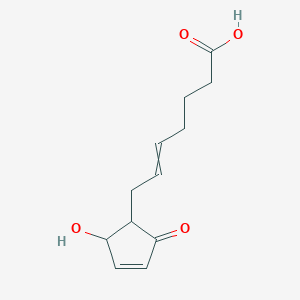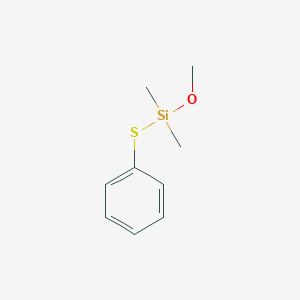
1,1'-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a long chain of alternating double bonds (octaene) and two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene typically involves a series of organic reactions. One common method is the coupling of two benzene rings with a hexadeca-octaene chain. This can be achieved through a series of steps including:
Formation of the octaene chain: This involves the polymerization of smaller alkene units under specific conditions, often using catalysts such as palladium or nickel.
Coupling with benzene rings: The octaene chain is then coupled with benzene rings through a reaction such as the Suzuki coupling, which involves the use of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to a more saturated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene rings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can result in a fully saturated hydrocarbon chain.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their electronic properties.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to interact with biological membranes.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism by which 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The conjugated system of double bonds allows for electron delocalization, which can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene: This compound is unique due to its specific structure and properties.
1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene derivatives: These include compounds with various functional groups attached to the benzene rings or the octaene chain.
Other conjugated systems: Compounds such as polyenes and polyaromatic hydrocarbons share some similarities in terms of their conjugated double bonds and electronic properties.
Uniqueness
The uniqueness of 1,1’-(Hexadeca-1,3,5,7,9,11,13,15-octaene-1,16-diyl)dibenzene lies in its specific arrangement of double bonds and benzene rings, which confer distinct electronic and chemical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58682-60-3 |
|---|---|
Molekularformel |
C28H26 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
16-phenylhexadeca-1,3,5,7,9,11,13,15-octaenylbenzene |
InChI |
InChI=1S/C28H26/c1(3-5-7-9-11-15-21-27-23-17-13-18-24-27)2-4-6-8-10-12-16-22-28-25-19-14-20-26-28/h1-26H |
InChI-Schlüssel |
IMEJTSVJBHTGMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)

